1-Tricosanol
Overview
Description
It is characterized by a hydroxy group attached to one of the terminal carbons of tricosane . This compound has been isolated from various natural sources, including the bulbs of Polianthes tuberosa, bran from the Italian bread wheat variety Pegaso, and the aerial parts of Centaurea austro-anatolica .
Preparation Methods
1-Tricosanol can be synthesized through several methods. One efficient synthetic route involves the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from commercially available lipid-based intermediates such as sebacic acid (decanedioic acid) and stearyl alcohol . The key step in this synthesis is the preparation of the silane intermediate, which is then converted to this compound through subsequent reactions .
Industrial production of this compound typically involves the extraction from natural sources, such as plant materials, where it is found in significant quantities . The extraction process involves the isolation of the compound from the plant matrix, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
1-Tricosanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: This compound can be oxidized to tricosanoic acid using strong oxidizing agents.
Reduction: It can be reduced to tricosane using reducing agents.
Substitution: The hydroxy group of this compound can be substituted with other functional groups through reactions with appropriate reagents.
The major products formed from these reactions include tricosanoic acid, tricosane, and various substituted derivatives of this compound .
Scientific Research Applications
1-Tricosanol has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 1-Tricosanol involves its interaction with various molecular targets and pathways. As a long-chain fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function . It may also interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic processes .
Comparison with Similar Compounds
1-Tricosanol is similar to other long-chain fatty alcohols, such as 1-octacosanol, 1-docosanol, and 1-hexacosanol . it is unique in its specific chain length and the position of the hydroxy group, which confer distinct physical and chemical properties .
1-Octacosanol: A longer-chain fatty alcohol with 28 carbon atoms.
1-Docosanol: A shorter-chain fatty alcohol with 22 carbon atoms.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms.
These compounds share similar chemical reactivity but differ in their physical properties and specific applications .
Properties
IUPAC Name |
tricosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNRAYTBIFSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185260 | |
Record name | Tricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-01-5 | |
Record name | 1-Tricosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3133-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tricosanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003133015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TRICOSANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22080OPOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 1-tricosanol found in nature?
A1: this compound has been isolated from various plant sources, including the leaves of Adenanthera pavonina [], Betula cylindrostachya [], and Polianthes tuberosa []. It is also a significant component of the lipid extract D004 derived from the fruits of the Cuban royal palm (Roystonea regia) [].
Q2: What is the chemical structure of this compound?
A2: this compound is a long-chain primary aliphatic alcohol containing 23 carbon atoms. Its molecular formula is C23H48O, and its molecular weight is 352.65 g/mol.
Q3: What analytical techniques are typically used to identify and quantify this compound?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly used to identify and quantify this compound in plant extracts and other matrices [, , ]. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling accurate identification and quantification.
Q4: Has this compound been explored for its potential biological activities?
A4: Yes, studies have investigated the potential antibacterial activity of this compound. One study examined its activity from Solena amplexicaulis leaves []. Additionally, research has explored its presence and composition in wheat varieties and its potential impact on cholesterol levels due to its structural similarity to policosanol [].
Q5: What is the role of this compound in the composition of bio-oil?
A5: this compound has been identified as a component of bio-oil derived from the pyrolysis of acacia wood using a Nickel/NZA catalyst []. While not a dominant component, its presence contributes to the overall chemical profile of the bio-oil.
Q6: How does the presence of this compound affect the properties of materials?
A6: this compound is mentioned as a potential nucleating agent in microcapsules containing phase change materials []. Nucleating agents help to prevent supercooling, enhancing the heat-retaining properties of these materials.
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